Ethyl 3-(2-bromo-5-fluorophenyl)propanoate

Description

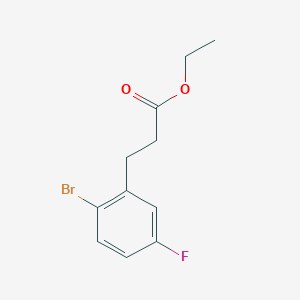

Ethyl 3-(2-bromo-5-fluorophenyl)propanoate is a halogenated aromatic ester featuring a phenyl ring substituted with bromine (Br) at the ortho (2-) position and fluorine (F) at the meta (5-) position. The compound is structurally characterized by a propanoate ethyl ester group (-CH2CH2COOEt) attached to the substituted phenyl ring. This configuration imparts distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

ethyl 3-(2-bromo-5-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-2-15-11(14)6-3-8-7-9(13)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPQFEFZBOTCAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681035 | |

| Record name | Ethyl 3-(2-bromo-5-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057674-00-6 | |

| Record name | Ethyl 3-(2-bromo-5-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry:

- Ethyl 3-(2-bromo-5-fluorophenyl)propanoate is being investigated for its potential anti-cancer properties. Similar compounds have shown promise in inhibiting tumor growth due to their ability to interact with specific biological targets .

- The compound's lipophilicity, enhanced by fluorination, may improve its bioavailability, making it a candidate for drug development aimed at treating various cancers.

-

Biological Activity Studies:

- Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic effects. The halogen substituents may play a critical role in modulating these activities, warranting further investigation into their mechanisms .

- Interaction studies are crucial for understanding how this compound affects cellular pathways, particularly in cancerous tissues.

-

Synthetic Chemistry:

- This compound can serve as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and acylation reactions .

- The compound's ability to act as a leaving group due to the bromine atom facilitates coupling reactions, which are essential in developing new pharmaceuticals.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-cancer properties | Demonstrated that similar compounds inhibited cell proliferation in breast cancer models. |

| Study B | Biological activity | Found that fluorinated compounds exhibited enhanced anti-inflammatory effects compared to non-fluorinated analogs. |

| Study C | Synthetic applications | Successfully used this compound as an intermediate in synthesizing novel anti-cancer agents. |

Mechanism of Action

The mechanism by which Ethyl 3-(2-bromo-5-fluorophenyl)propanoate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In drug development, it may bind to specific molecular targets, such as enzymes or receptors, to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylpropanoate Esters

Ethyl 3-(2-Chloro-5-fluorophenoxy)propanoate (CAS 1443338-63-3)

- Structure: Phenoxy group substituted with Cl (2-) and F (5-), linked to a propanoate ethyl ester.

- Key Differences: Substituent Type: Chlorine (smaller, less polarizable) vs. Bromine (larger, more polarizable). Electronic Effects: The phenoxy group introduces an oxygen atom, increasing electron-withdrawing effects compared to the direct phenyl attachment in the target compound.

- Applications : Likely used in herbicide or pharmaceutical intermediates due to its electronegative substituents .

Ethyl 3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate (CAS 477888-06-5)

- Structure: Phenyl ring (2-Cl, 6-F) fused with an isoxazole ring, attached to a propanoate ethyl ester.

- Substituent Position: Fluorine at 6- instead of 5- alters steric interactions.

- Applications: Potential use in bioactive molecules due to heterocyclic and halogen synergy .

Non-Halogenated Analogues

Ethyl 3-(2-Furyl)propanoate

- Structure : Furan ring (electron-rich) instead of halogenated phenyl.

- Key Differences :

- Electronic Profile : Furan’s conjugated diene system contrasts with the electron-deficient halogenated phenyl.

- Reactivity : More prone to electrophilic substitution compared to the bromo-fluoro phenyl group.

- Applications : Used in flavor/fragrance industries (e.g., pineapple aroma compounds) .

Ethyl 3-(Methylthio)propanoate

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| Ethyl 3-(2-bromo-5-fluorophenyl)propanoate | C12H14BrFO3 | ~287.15 | 2-Br, 5-F | Pharmaceuticals, Agrochemicals |

| Ethyl 3-(2-chloro-5-fluorophenoxy)propanoate | C11H11ClFO3 | ~260.66 | 2-Cl, 5-F (phenoxy) | Herbicide intermediates |

| Ethyl 3-(2-furyl)propanoate | C9H12O3 | 168.19 | Furan ring | Flavor/Fragrance |

| Ethyl 3-(methylthio)propanoate | C6H12O2S | 148.22 | -SCH3 | Food Aroma |

Table 2: Substituent Effects on Properties

| Compound | Electronic Effects | Steric Effects | Reactivity Profile |

|---|---|---|---|

| This compound | Strong electron-withdrawing (Br, F) | Moderate (Br bulk) | Halogen-bonding, SNAr reactions |

| Ethyl 3-(2-chloro-6-fluorophenyl)-... | Moderate electron-withdrawing (Cl, F) | Low (Cl smaller than Br) | Nucleophilic aromatic substitution |

| Ethyl 3-(methylthio)propanoate | Electron-donating (S) | Minimal | Thioether oxidation |

Biological Activity

Ethyl 3-(2-bromo-5-fluorophenyl)propanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as ethyl esters, characterized by the presence of a bromine and fluorine substituent on the aromatic ring. The molecular structure can be represented as follows:

This structure is crucial as the presence of halogens (bromine and fluorine) significantly influences the compound's reactivity and biological properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. The bromine and fluorine substituents can enhance lipophilicity, allowing better membrane penetration and interaction with various biological molecules. This can lead to modulation of enzyme activity or receptor binding, contributing to its therapeutic effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial activity, comparable to standard antibiotics.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 10 | |

| Pseudomonas aeruginosa | 20 | |

| Bacillus subtilis | 12 |

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has demonstrated significant activity against human leukemia cells with an IC50 value indicating potent cytotoxicity.

Table 2: Cytotoxicity Data

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human leukemia (CEM) | 0.13 ± 0.06 | |

| MDA-MB-231 (breast cancer) | 36 | |

| Glioblastoma (GBM6) | 80 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives of ethyl esters, including this compound. The results indicated that compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains .

- Anticancer Investigations : Another research focused on the cytotoxic effects of this compound on human cancer cell lines. The study confirmed that the compound induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.